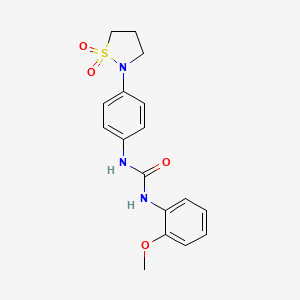
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-methoxyphenyl)urea is a synthetic compound that belongs to the class of urea derivatives. Its unique structural features, particularly the isothiazolidine-1,1-dioxide moiety, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound can be described by the following chemical structure:
This structure includes:
- A dioxidoisothiazolidin-2-yl group.
- A phenyl ring.
- A methoxyphenyl urea moiety.
Biological Activity Overview
Research indicates that compounds containing isothiazolidine structures exhibit a broad range of biological activities, including:
- Antimicrobial effects.
- Antitumor properties.
- Anti-inflammatory actions.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of similar compounds. For instance, derivatives of isothiazolidine have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves disruption of bacterial cell walls or inhibition of essential enzymes.
Antitumor Activity
Compounds with urea linkages have been investigated for their antitumor properties. For example, some studies have reported that modifications to the urea group can enhance cytotoxicity against cancer cell lines. The presence of the isothiazolidine moiety may further amplify these effects through multiple pathways, including apoptosis induction and cell cycle arrest.
The precise mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Interacting with specific enzymes critical for cellular functions.
- Receptor Modulation : Binding to cellular receptors and altering signaling pathways.
- Oxidative Stress Induction : Generating reactive oxygen species (ROS) that can lead to cell death in pathogens or cancer cells.
Case Study 1: Antimicrobial Efficacy
A study on related compounds indicated significant antimicrobial activity against Staphylococcus aureus and E. coli. The effectiveness was attributed to the structural features that allow for better interaction with bacterial membranes.
Case Study 2: Antitumor Properties
In vitro studies demonstrated that derivatives similar to this compound showed promising results in inhibiting the growth of various cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,3-dimethylbutanamide | Structure | Antimicrobial, anticancer |
| N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4-diethoxybenzamide | Structure | Antitumor |
These compounds share structural similarities with this compound and exhibit comparable biological activities.
特性
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-24-16-6-3-2-5-15(16)19-17(21)18-13-7-9-14(10-8-13)20-11-4-12-25(20,22)23/h2-3,5-10H,4,11-12H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIZYODHEMDZRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














